what is L-012 chemiluminescence probe
what is L-012 chemiluminescence probe
An In-depth Technical Guide to the L-012 Chemiluminescence Probe
Introduction
L-012, with the chemical name 8-amino-5-chloro-7-phenyl-pyrido[3,4-d]pyridazine-1,4(2H,3H)dione, is a highly sensitive luminol-based chemiluminescent probe.[1][2] It is extensively utilized by researchers, scientists, and drug development professionals for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3][4][5] L-012 has gained popularity due to its significantly stronger and more sustained chemiluminescence signal compared to other probes like luminol, MCLA, and lucigenin, making it particularly suitable for detecting low levels of ROS and for long-term in vivo imaging.[1][2][6][7] Its primary application is in measuring superoxide (O₂•⁻) production, particularly from enzymatic sources such as NADPH oxidases (Nox).[1][3][8]
Physicochemical Properties and Handling
Proper handling and storage of L-012 are critical for maintaining its efficacy. The probe is light-sensitive and should be stored accordingly.
| Property | Value | Source |
| Full Chemical Name | 8-amino-5-chloro-7-phenylpyrido[3,4-d]pyridazine-1,4(2H,3H)dione | [2] |
| Molecular Formula | C₁₃H₈ClN₄NaO₂ (Sodium Salt) | [5] |
| Molecular Weight | 310.67 g/mol (Sodium Salt) | [5] |
| CAS Number | 143556-24-5 (Sodium Salt) | [5] |
| Solubility | Soluble to 20 mM in water and to 100 mM in DMSO. | [5] |
| Storage | Store stock solutions at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. | [3][4] |
Mechanism of Chemiluminescence
The chemiluminescence of L-012 is a complex process, primarily mediated by peroxidases. Contrary to early assumptions, superoxide (O₂•⁻) alone does not directly react with L-012 to emit a significant light signal.[1][9] The mechanism involves the oxidation of L-012, often by a peroxidase like myeloperoxidase (MPO) or horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂).[1][10]
Core Applications and Data
L-012 is a versatile probe used across various research areas, from basic cell biology to preclinical animal studies.
Comparison with Other Probes
L-012 consistently demonstrates superior performance over other commonly used chemiluminescent probes.
| Probe | Relative Light Intensity/Sensitivity | Key Characteristics | Source |
| L-012 | High | Stronger and more sustained signal. | [1][2][6] |
| Luminol | Low to Moderate | pH-dependent signal, lower emission at inflammatory sites. | [2][6][7] |
| MCLA | Moderate | Less sensitive than L-012. | [1][2] |
| Lucigenin | Moderate | Prone to redox cycling, which can be an artifact. | [1][6] |
Typical Experimental Concentrations
The optimal concentration of L-012 varies depending on the experimental system.
| Application | Typical Concentration Range | Source |
| Cell-Free Systems | 4 µM - 100 µM | [3][9] |
| In Vitro Cell-Based Assays | 10 µM - 400 µM | [6][10][12] |
| In Vivo Imaging (Mice) | 25 mg/kg | [3][6] |
Experimental Protocols
The following are detailed methodologies for key applications of L-012.
Protocol 1: In Vitro ROS Detection in Stimulated Cells
This protocol is adapted for measuring ROS production from stimulated neutrophil-like cells (e.g., PMA-stimulated HL60 cells or bone marrow-derived dendritic cells).[6][12]
Materials:
-
Cells (e.g., BMiDCs, differentiated HL60s)
-
L-012 stock solution (e.g., 20 mM in water or DMSO)[1]
-
Stimulant (e.g., 1 µM Phorbol 12-myristate 13-acetate - PMA)[12]
-
Inhibitors (Controls): Superoxide Dismutase (SOD, 150 U/mL), Catalase (CAT, 3 kU/mL)[1][12]
-
White, clear-bottom 96-well plates
-
Microplate reader with luminescence detection capability
Methodology:
-
Cell Preparation: Plate 50,000 cells per well in a 96-well plate.[12]
-
Probe Loading: Prepare the L-012 working solution by diluting the stock solution in assay buffer to a final concentration of 400 µM. Add this solution to each well.[12]
-
Controls: For negative control wells, add SOD (to confirm O₂•⁻ involvement) or other relevant inhibitors (e.g., NADPH oxidase inhibitor DPI) prior to stimulation.[6][11][12]
-
Stimulation: Induce ROS production by adding the stimulant (e.g., PMA) to the wells. Vehicle-treated cells serve as a baseline control.[11][12]
-
Measurement: Immediately place the plate in a microplate reader and begin kinetic measurement of luminescence over a period of 1-2 hours at 37°C.[1][11]
-
Data Analysis: Plot relative luminescence units (RLU) against time. The peak signal is often observed around 1 hour post-stimulation.[11]
Protocol 2: Cell-Free Superoxide Detection
This protocol uses the hypoxanthine (HX) and xanthine oxidase (XO) system to generate superoxide in a controlled, cell-free environment.[1][3]
Materials:
-
L-012 stock solution
-
Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.4, containing 0.1 mM DTPA)[1]
-
Hypoxanthine (HX) solution (e.g., 250 µM)[1]
-
Xanthine Oxidase (XO) solution (e.g., 1 mU/mL)[1]
-
Luminometer or microplate reader
Methodology:
-
Reaction Setup: In a reaction tube or well, combine the assay buffer, L-012 (final concentration 4-100 µM), and HX.[1][3]
-
Initiate Reaction: Start the reaction by adding XO to the mixture. This will begin the enzymatic generation of superoxide.
-
Measurement: Immediately measure the chemiluminescence signal. For enhanced signal or to study peroxidase effects, HRP (e.g., 0.1 U/mL) can be included in the reaction mixture.[1]
-
Controls: Perform parallel reactions including SOD (50 µg/mL) to confirm the signal is dependent on superoxide, and catalase (3 kU/mL) to check for H₂O₂ involvement.[1]
Protocol 3: In Vivo ROS Imaging in Murine Models
This protocol describes the non-invasive imaging of ROS in mouse models of inflammation or cancer.[6][8]
Materials:
-
Anesthetized mice (e.g., with isoflurane)
-
L-012 solution (e.g., 25 mg/kg body weight) prepared in a sterile vehicle like PBS.[3][6]
-
In Vivo Imaging System (IVIS) or similar bioluminescence imager.[8]
Methodology:
-
Animal Preparation: Anesthetize the mouse and place it in the imaging chamber.
-
Probe Administration: Administer L-012 via intraperitoneal (i.p.), intravenous (i.v.), or subcutaneous (s.c.) injection.[3][4]
-
Image Acquisition: Begin acquiring images approximately 9-10 minutes post-injection.[6] Image exposure times can range from 5 seconds to 2 minutes, depending on signal intensity.[3][4]
-
Data Quantification: Use imaging software to define regions of interest (ROI) over the area of inflammation or tumor and quantify the bioluminescence signal (typically as radiance or total flux).[6]
Signaling Pathway Context: NADPH Oxidase Activation
L-012 is frequently used to measure the activity of the NADPH oxidase (NOX) enzyme complex, a primary source of cellular ROS. NOX activation is a key event in immune cell signaling. For example, PMA activates Protein Kinase C (PKC), which then phosphorylates NOX2 subunits, leading to enzyme assembly and the production of extracellular superoxide.[11][12]
Limitations and Considerations
While powerful, the use of L-012 requires careful experimental design and interpretation.
-
Location of Detection: L-012 is generally considered to detect extracellular or cell-surface ROS and may not efficiently penetrate the cell membrane to measure intracellular ROS.[10]
-
Cofactors: Enhancing the signal with cofactors like HRP or orthovanadate can increase sensitivity but may also reduce specificity for superoxide.[10]
Conclusion
The L-012 probe is an exceptionally sensitive tool for the detection of ROS and RNS, offering significant advantages in signal strength and suitability for in vivo imaging over older probes.[1][6] However, its complex, peroxidase-dependent mechanism of action necessitates a thorough understanding and the implementation of rigorous controls to ensure data is interpreted correctly.[1] When used appropriately, L-012 provides invaluable insights into the roles of oxidative stress in health and disease for researchers in immunology, oncology, and drug development.
References
- 1. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: A re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new sensitive chemiluminescence probe, L-012, for measuring the production of superoxide anion by cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. mdpi.com [mdpi.com]
- 7. Noninvasive assessment of localized inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging Intestinal ROS in Homeostatic Conditions Using L-012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. isogen-lifescience.com [isogen-lifescience.com]
